molecular formula C14H17ClN2O3 B5743422 5-chloro-N-cycloheptyl-2-nitrobenzamide

5-chloro-N-cycloheptyl-2-nitrobenzamide

Cat. No.: B5743422
M. Wt: 296.75 g/mol
InChI Key: FMQXFWFZXLAKHJ-UHFFFAOYSA-N
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Description

5-Chloro-N-cycloheptyl-2-nitrobenzamide is a benzamide derivative characterized by a nitro group at the ortho position, a chlorine atom at the para position relative to the amide functionality, and a cycloheptyl substituent on the nitrogen atom. Its molecular formula is C₁₄H₁₆ClN₃O₃, with a molecular weight of 309.75 g/mol. The cycloheptyl group imparts unique steric and electronic properties, distinguishing it from smaller cyclic or acyclic analogs.

Properties

IUPAC Name

5-chloro-N-cycloheptyl-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3/c15-10-7-8-13(17(19)20)12(9-10)14(18)16-11-5-3-1-2-4-6-11/h7-9,11H,1-6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQXFWFZXLAKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-cycloheptyl-2-nitrobenzamide typically involves the nitration of 5-chloro-2-nitrobenzoic acid followed by the amidation with cycloheptylamine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like sulfuric acid or acetic anhydride to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amidation processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-cycloheptyl-2-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or water.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Reduction: 5-chloro-N-cycloheptyl-2-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 5-chloro-2-nitrobenzoic acid and cycloheptylamine.

Scientific Research Applications

5-chloro-N-cycloheptyl-2-nitrobenzamide is used in several scientific research fields, including:

    Chemistry: As a precursor for the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-N-cycloheptyl-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amide and chloro groups can form hydrogen bonds and hydrophobic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Bioactivity

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity Reference
This compound 309.75 Cycloheptyl, Cl (5-position), NO₂ (2-position) Under investigation (hypothesized antimicrobial) N/A
5-Chloro-N-cyclopropyl-2-nitrobenzamide 240.64 Cyclopropyl, Cl (5-position), NO₂ (2-position) Moderate antimicrobial activity
5-Chloro-N-(cyclopropylmethyl)-2-nitrobenzamide 267.72 Cyclopropylmethyl, Cl (5-position), NO₂ (2-position) Enhanced reactivity; potential anticancer
5-Chloro-N-cyclopentyl-2-nitrobenzamide 281.73 Cyclopentyl, Cl (5-position), NO₂ (2-position) Antimicrobial; anti-inflammatory
5-Chloro-N-heptyl-2-hydroxybenzamide 283.77 Heptyl chain, Cl (5-position), OH (2-position) Increased hydrophobicity; membrane interactions

Key Observations :

Cycloheptyl vs. Smaller rings (e.g., cyclopropyl) reduce molecular weight but may limit thermal stability due to ring strain .

Nitro Group Position :

  • The ortho-nitro configuration in this compound creates electron-withdrawing effects, polarizing the benzene ring and increasing electrophilicity at the amide group. This contrasts with analogs like 4-chloro-N-(2-fluoro-5-nitrophenyl)benzamide, where the nitro group is meta to the amide, altering electronic distribution .

Functional Group Replacements: Replacement of the nitro group with a hydroxyl (e.g., 5-chloro-N-heptyl-2-hydroxybenzamide) reduces reactivity but improves solubility in aqueous environments . Substitution of the cycloheptyl group with a thiazole ring (e.g., 5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide) introduces heterocyclic aromaticity, enabling π-π stacking interactions in drug design .

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